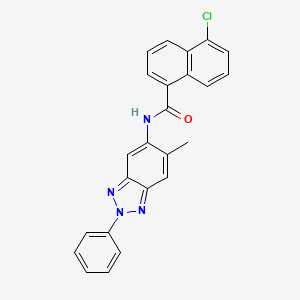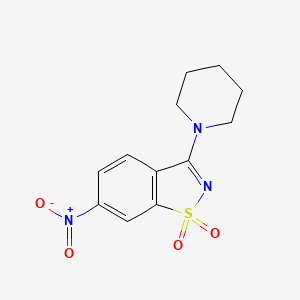![molecular formula C20H22Br2N2O3 B11565169 2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11565169.png)
2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with a unique structure that includes bromine, methyl, isopropyl, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. The starting materials often include 2,4-dibromo-3-methyl-6-(propan-2-yl)phenol and 3-methoxybenzaldehyde. The synthesis process may involve the following steps:
Formation of the hydrazone: Reacting 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Coupling reaction: The hydrazone is then coupled with 2,4-dibromo-3-methyl-6-(propan-2-yl)phenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: Research may explore its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is unique due to its combination of bromine, methyl, isopropyl, and methoxy groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C20H22Br2N2O3 |
|---|---|
Poids moléculaire |
498.2 g/mol |
Nom IUPAC |
2-(2,4-dibromo-3-methyl-6-propan-2-ylphenoxy)-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22Br2N2O3/c1-12(2)16-9-17(21)13(3)19(22)20(16)27-11-18(25)24-23-10-14-6-5-7-15(8-14)26-4/h5-10,12H,11H2,1-4H3,(H,24,25)/b23-10+ |
Clé InChI |
RKBWURKTKQZGGT-AUEPDCJTSA-N |
SMILES isomérique |
CC1=C(C=C(C(=C1Br)OCC(=O)N/N=C/C2=CC(=CC=C2)OC)C(C)C)Br |
SMILES canonique |
CC1=C(C=C(C(=C1Br)OCC(=O)NN=CC2=CC(=CC=C2)OC)C(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({N'-[(1E)-1-(3-Nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11565089.png)
![(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B11565094.png)
![4-bromo-2-iodo-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11565095.png)
![2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11565099.png)
![2-(2-chlorophenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11565108.png)
![3-bromo-N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11565109.png)
![12-(3-chlorophenyl)-3-(4-methoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11565111.png)
![1-(4-Fluorophenyl)-2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11565114.png)

![(4Z)-4-{2-[4-(methylsulfanyl)phenyl]-4H-chromen-4-ylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11565130.png)

![2-[4-(butan-2-yl)phenoxy]-N-(2-methylquinolin-8-yl)acetamide](/img/structure/B11565135.png)
![(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(5-chloro-2-methylphenyl)butanamide](/img/structure/B11565138.png)
![N-({N'-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B11565140.png)
